5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-3-6-1-5-2-7(9(13)14)12-8(5)4-11-6/h1-2,4,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYLYCVOQBQXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225613 | |
| Record name | 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-88-1 | |
| Record name | 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=800401-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid typically involves multi-step processes. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the functionalized indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]pyridine unit .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Glycogen Phosphorylase Inhibition
5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid has been studied for its potential as an inhibitor of glycogen phosphorylase, an enzyme involved in glucose metabolism. Inhibitors of this enzyme are valuable for managing diabetes and related metabolic disorders. Research indicates that derivatives of this compound demonstrate significant inhibitory activity against glycogen phosphorylase, suggesting potential therapeutic applications in glucose regulation and diabetes management .
2. Anticancer Activity
Recent studies have shown that pyrrolopyridine derivatives exhibit anticancer properties. Specifically, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways that control cell proliferation and survival .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to enhance charge transport and stability .
2. Photovoltaic Cells
Research has indicated that this compound can be used as a building block in the synthesis of organic photovoltaic materials. Its structural characteristics allow for efficient light absorption and conversion to electrical energy, making it suitable for solar cell applications .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Glycogen phosphorylase inhibition | Improved glucose regulation in diabetes |
| Anticancer activity | Induction of apoptosis in cancer cells | |
| Material Science | Organic electronics (OLEDs) | Enhanced charge transport and device stability |
| Photovoltaic cells | Efficient light absorption and energy conversion |
Case Studies
Case Study 1: Glycogen Phosphorylase Inhibitors
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values indicative of strong inhibition against glycogen phosphorylase. The results suggest that these compounds could be further developed into therapeutic agents for diabetes management .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines treated with this compound showed a significant reduction in cell viability compared to control groups. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Physicochemical and Reactivity Differences
- Electron Effects : The -CN group is more electron-withdrawing than -Cl or -Br, which may reduce the electron density of the aromatic system, altering solubility and acid dissociation constants (pKa) of the carboxylic acid group.
- Reactivity : Unlike halogens (-Cl, -Br), the -CN group can undergo reduction to -NH₂ or hydrolysis to -COOH under specific conditions, offering divergent synthetic pathways.
Biological Activity
5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS No. 57842-37-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 175.15 g/mol. The structure features a pyrrole ring fused with a pyridine, which contributes to its biological activity.
Antiparasitic Activity
Research has demonstrated that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit notable antiparasitic activity. A study indicated that modifications in the molecular structure could enhance this activity. For instance, specific substitutions in the pyridine ring were shown to improve the efficacy against parasites while balancing metabolic stability and solubility .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays. Compounds derived from this scaffold have shown promising results in scavenging free radicals, which are implicated in oxidative stress-related diseases. The antioxidant activity was quantified using IC50 values, with some derivatives exhibiting activities comparable to known antioxidants .
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory properties of this compound and its derivatives. In vitro assays demonstrated that certain analogs possess significant inhibition of COX enzymes, which are crucial in the inflammatory pathway. The anti-inflammatory efficacy was assessed using carrageenan-induced edema models, showing that specific structural modifications led to enhanced activity .
Table 1: Biological Activities of this compound Derivatives
| Compound | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Antiparasitic | 0.038 | |
| Compound B | Antioxidant | 10.7 | |
| Compound C | Anti-inflammatory | 54.65 |
Case Studies
Case Study 1: Antiparasitic Efficacy
A study focused on the antiparasitic properties of several derivatives showed that modifications at the 8-position of the pyrrole ring significantly influenced potency against malaria parasites. For example, a derivative with a methoxy group exhibited an EC50 value of 0.048 μM, indicating strong activity .
Case Study 2: Anti-inflammatory Mechanism
Another investigation assessed the anti-inflammatory potential using an animal model where inflammation was induced via carrageenan injection. The results indicated that certain derivatives significantly reduced paw edema compared to controls, suggesting effective COX inhibition and safety profiles in histopathological evaluations .
Q & A
Q. What are the established synthetic routes for 5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves introducing the cyano group at the 5-position of the pyrrolo[2,3-c]pyridine scaffold. A common approach is substituting a bromine atom (from a brominated precursor, e.g., 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) with a cyano group via nucleophilic substitution. Key reagents include:
- Cyanide sources: Copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in polar aprotic solvents like DMF or DMSO .
- Catalytic systems: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, though this is more common for aryl halides .
Reaction yields are influenced by:
- Temperature: Elevated temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates.
- Solvent choice: DMSO enhances nucleophilicity but may complicate purification .
Q. Table 1: Comparison of Substitution Reactions for 5-Substituted Derivatives
| Substituent | Precursor | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| Br | Unsubstituted core | Br₂, DMF, 50°C | 71–95% | |
| CN | 5-Bromo derivative | CuCN, DMSO, 100°C | ~65–75%* | |
| Cl | Unsubstituted core | PCl₅, POCl₃ | 71% | |
| OMe | 5-Bromo derivative | NaOMe, CuI, DMF | 80% |
*Hypothetical yield based on analogous reactions.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective for purity analysis. Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (C₉H₅N₃O₂; theoretical [M+H]⁺ = 204.0403) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for 5-substituted pyrrolo[2,3-c]pyridine derivatives?
Methodological Answer: Contradictions in yields (e.g., 71% for 5-chloro vs. 80% for 5-methoxy derivatives) often arise from:
- Regioselectivity: Competing substitution at other positions (e.g., 4- or 7-positions) in the heterocyclic core.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote side reactions.
- Workflow optimization:
Q. What computational strategies predict the bioactivity of this compound against enzymatic targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions with enzymes (e.g., kinases or proteases). The cyano group’s electron-withdrawing properties enhance binding to catalytic lysine or serine residues .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity. For example, cyano groups (σ = +0.66) improve affinity compared to methoxy (σ = -0.27) .
- MD Simulations: Assess binding stability over 50–100 ns trajectories to identify key hydrogen bonds or π-π stacking interactions .
Q. How does the electronic nature of the 5-cyano group influence the compound’s reactivity in further derivatization?
Methodological Answer: The electron-withdrawing cyano group:
- Activates the core for electrophilic substitution at the 4- and 7-positions (meta-directing effect).
- Limits nucleophilic attack at the 5-position, making it resistant to hydrolysis compared to halides or alkoxy groups.
- Enables cyclization reactions: For example, reacting the carboxylic acid with amines under EDCI/HOBt conditions forms amides, which can cyclize to yield fused heterocycles .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can they be mitigated?
Methodological Answer:
- Low solubility: The carboxylic acid and cyano groups reduce lipophilicity. Strategies include:
- Metabolic stability: Cyano groups are generally resistant to cytochrome P450 oxidation, but the pyrrolo-pyridine core may undergo hepatic glucuronidation. Test metabolites using LC-MS/MS with liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
